molecular formula C13H12N2O2S2 B398015 1-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)thiourea CAS No. 352348-63-1

1-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)thiourea

Cat. No.: B398015
CAS No.: 352348-63-1
M. Wt: 292.4g/mol
InChI Key: MLZLOSUSXVJALO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N’-(2-thienylcarbonyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N’-(2-thienylcarbonyl)thiourea typically involves the reaction of 4-methoxyaniline with 2-thiophenecarbonyl chloride in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for N-(4-methoxyphenyl)-N’-(2-thienylcarbonyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N’-(2-thienylcarbonyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N’-(2-thienylcarbonyl)thiourea depends on its specific application. In biological systems, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Interaction: Interacting with cellular receptors to modulate signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N’-(2-thienylcarbonyl)thiourea
  • N-(4-methoxyphenyl)-N’-(benzoyl)thiourea
  • N-(4-methoxyphenyl)-N’-(2-furylcarbonyl)thiourea

Uniqueness

N-(4-methoxyphenyl)-N’-(2-thienylcarbonyl)thiourea is unique due to the presence of both the methoxyphenyl and thienylcarbonyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)carbamothioyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S2/c1-17-10-6-4-9(5-7-10)14-13(18)15-12(16)11-3-2-8-19-11/h2-8H,1H3,(H2,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZLOSUSXVJALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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